3-(4-Fluorophenyl)prop-2-ynal
Overview
Description
3-(4-Fluorophenyl)prop-2-ynal, also known as 4-Fluorophenylacetylene or FPA, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a derivative of propargyl alcohol and contains a fluorine atom attached to the phenyl ring. In
Scientific Research Applications
Photoalignment in Liquid Crystals
A study by Hegde et al. (2013) explored the use of fluorinated phenols, including 3-(4-Fluorophenyl)prop-2-ynal derivatives, in promoting the photoalignment of nematic liquid crystals. These materials demonstrated excellent photoalignment properties, influenced by the fluorine substituents, making them potential candidates for application in liquid crystal displays (LCDs) (Hegde, Rasha Ata Alla, Matharu, & Komitov, 2013).
Crystal Structure and Hirshfeld Surface Studies
Salian et al. (2018) conducted research on chalcone derivatives, including 3-(4-Fluorophenyl)prop-2-ynal, analyzing their crystal structures and Hirshfeld surface. These studies are crucial for understanding the molecular interactions and structural properties of such compounds, which can have implications in material science (Salian, Narayana, Sarojini, Mahesh, Byrappa, & Kumar, 2018).
Analysis of Molecular Structure and Hyperpolarizability
Najiya et al. (2014) synthesized a compound closely related to 3-(4-Fluorophenyl)prop-2-ynal and analyzed its molecular structure, vibrational wavenumbers, and hyperpolarizability. This research contributes to understanding the electronic properties and potential applications in nonlinear optics (Najiya, Panicker, Sapnakumari, Narayana, Sarojini, & Van Alsenoy, 2014).
Solvatochromic Effects and Photophysical Properties
Kumari et al. (2017) studied the solvatochromic effects and photophysical properties of chalcone derivatives, which are structurally similar to 3-(4-Fluorophenyl)prop-2-ynal. This research helps in understanding how solvent polarity affects the absorption and fluorescence characteristics of these compounds, relevant for applications in photochemistry and photophysics (Kumari, Varghese, George, & Sudhakar, 2017).
Fluorescent pH Probe for Intracellular Imaging
Nan et al. (2015) developed a ratiometric fluorescent pH probe using a compound similar to 3-(4-Fluorophenyl)prop-2-ynal. This probe was used for detecting pH in living cells, showcasing the potential of such compounds in biomedical imaging and intracellular studies (Nan, Niu, Fan, Lu, Shuang, Li, & Dong, 2015).
Antimicrobial Activity
Nagamani et al. (2018) synthesized derivatives of 3-(4-Fluorophenyl)prop-2-ynal and evaluated their antimicrobial activity. This research is significant for the development of new antimicrobial agents and understanding the structure-activity relationship of these compounds (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).
properties
IUPAC Name |
3-(4-fluorophenyl)prop-2-ynal | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNQSBZDQFFZME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC=O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60515302 | |
Record name | 3-(4-Fluorophenyl)prop-2-ynal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60515302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)prop-2-ynal | |
CAS RN |
74929-23-0 | |
Record name | 3-(4-Fluorophenyl)prop-2-ynal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60515302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.